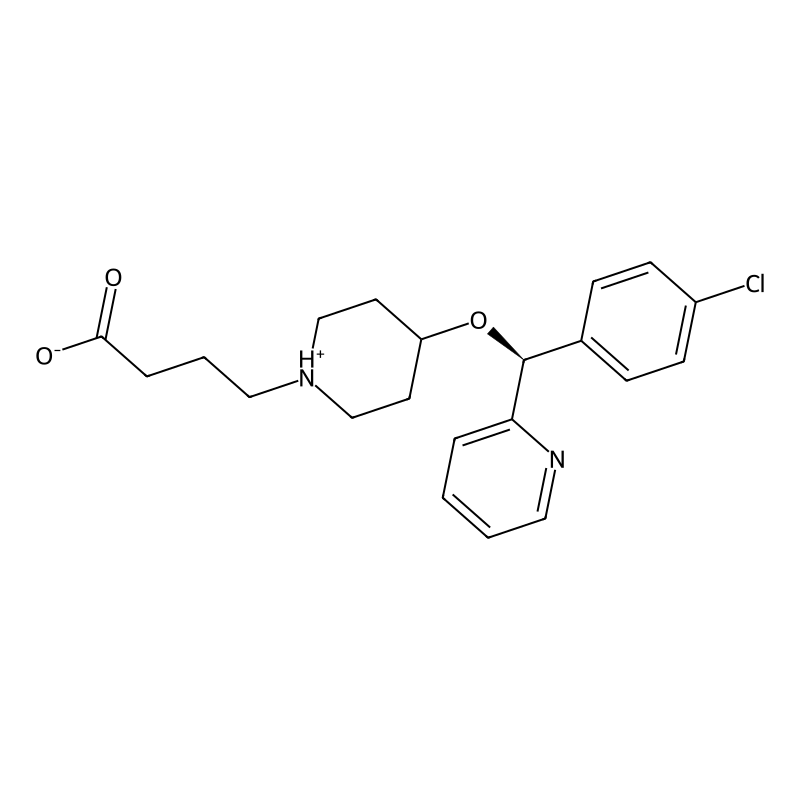Bepotastine
Catalog No.
S1499038
CAS No.
190786-43-7
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
190786-43-7
Product Name
Bepotastine
IUPAC Name
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Molecular Formula
C21H25ClN2O3
Molecular Weight
388.9 g/mol
InChI
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
InChI Key
YWGDOWXRIALTES-NRFANRHFSA-N
SMILES
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Synonyms
(S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate, bepotastine, betotastine, betotastine besilate, TAU 284, TAU-284
Canonical SMILES
C1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
Isomeric SMILES
C1C[NH+](CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
Description
The exact mass of the compound Bepotastine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
Mechanisms of Action
Bepotastine acts through several mechanisms to alleviate allergic conjunctivitis symptoms:
- Histamine H1 receptor antagonist: Bepotastine blocks the action of histamine, a key inflammatory mediator released during allergic reactions. This helps reduce itching, redness, and swelling in the eyes. Source 1: )
- Mast cell stabilization: Bepotastine stabilizes mast cells, which are immune cells that store and release inflammatory chemicals. This prevents them from releasing these chemicals, further reducing inflammation. Source 1: )
- Additional anti-inflammatory effects: Bepotastine may also inhibit the production of other inflammatory mediators like leukotriene B4 and interleukin-5. Source 1: )
Research Applications
While bepotastine is primarily used for allergic conjunctivitis, researchers are exploring its potential applications in other areas:
- Allergic rhinitis: Studies suggest bepotastine may improve nasal symptoms like congestion, rhinorrhea (runny nose), and sneezing in patients with allergic rhinitis alongside allergic conjunctivitis. Source 2: )
- Other allergic conditions: Bepotastine's anti-inflammatory properties are being investigated in other allergic conditions like atopic dermatitis (eczema) and urticaria (hives). However, more research is needed to determine its effectiveness in these areas.
XLogP3
1
UNII
HYD2U48IAS
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Wikipedia
Bepotastine
Dates
Modify: 2023-07-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








